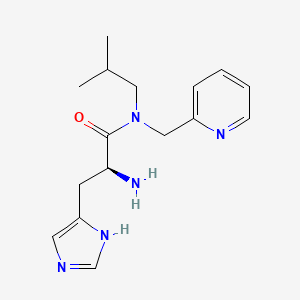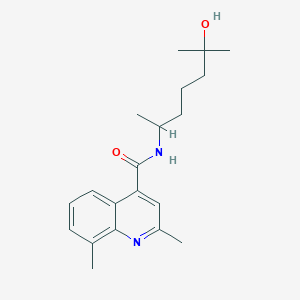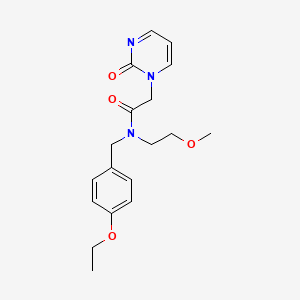![molecular formula C20H22N6O B5901483 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide, also known as MPPT, is a novel chemical compound that has been gaining attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
作用機序
The mechanism of action of 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that plays a key role in regulating neuronal activity. 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been shown to enhance GABAergic neurotransmission, which can lead to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects
2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been found to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce anxiety and depression, and have anti-inflammatory effects. It has also been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide in lab experiments is its high potency and selectivity. It can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its effects.
将来の方向性
There are several future directions for research on 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system in the brain. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, research can be conducted to develop new derivatives of 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide with improved efficacy and fewer side effects.
Conclusion
In conclusion, 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is a novel chemical compound with promising applications in various fields of scientific research. Its neuroprotective effects and ability to improve cognitive function make it a potential candidate for the treatment of neurodegenerative diseases. While there are still limitations and unanswered questions regarding its mechanism of action, the future directions of research on 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide are promising.
合成法
The synthesis of 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide involves a series of chemical reactions. The starting materials for the synthesis include 4-methylphenylhydrazine, 4-chloro-1,2,3-triazole, and nicotinoyl chloride. These materials are then reacted in the presence of a catalyst to form the final product, 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide. The synthesis of 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In the field of neuroscience, 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been shown to have neuroprotective effects and can improve cognitive function. It has also been found to have anti-cancer properties and can inhibit the growth of cancer cells. In drug discovery, 2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
2-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-4-6-15(7-5-14)18-13-26(24-23-18)16-8-11-25(12-9-16)20-17(19(21)27)3-2-10-22-20/h2-7,10,13,16H,8-9,11-12H2,1H3,(H2,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSKQZNPAXXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=N2)C3CCN(CC3)C4=C(C=CC=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N~2~-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5901404.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine](/img/structure/B5901417.png)

![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)

![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)
amine](/img/structure/B5901452.png)
![3-{[{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5901459.png)
![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5901464.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)
